5-Ethynyl-1,2,3-trifluorobenzene
CAS No.: 158816-55-8
Cat. No.: VC21161149
Molecular Formula: C8H3F3
Molecular Weight: 156.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158816-55-8 |
|---|---|
| Molecular Formula | C8H3F3 |
| Molecular Weight | 156.1 g/mol |
| IUPAC Name | 5-ethynyl-1,2,3-trifluorobenzene |
| Standard InChI | InChI=1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H |
| Standard InChI Key | BZXWRVPVZZZAKB-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C(=C1)F)F)F |
| Canonical SMILES | C#CC1=CC(=C(C(=C1)F)F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Ethynyl-1,2,3-trifluorobenzene (CAS 158816-55-8) is characterized by a benzene ring substituted with three fluorine atoms in consecutive positions (1,2,3) and an ethynyl group (-C≡CH) at position 5. The molecular formula is C₈H₃F₃, with a molecular weight of 156.10 g/mol . The compound features a linear acetylenic bond that extends perpendicular to the aromatic plane, creating a rigid structural element that influences its intermolecular interactions and reactivity patterns.
Physical Properties
Physical properties of 5-Ethynyl-1,2,3-trifluorobenzene include:
| Property | Value |
|---|---|
| Molecular Weight | 156.10 g/mol |
| CAS Number | 158816-55-8 |
| Physical State | Likely a colorless liquid or crystalline solid at room temperature |
| Boiling Point | Estimated 130-150°C (based on similar compounds) |
| Melting Point | Not specified in available data |
| Density | Not specified in available data |
The presence of fluorine atoms likely contributes to enhanced thermal stability compared to non-fluorinated analogs, while the ethynyl group provides a site for further functionalization through various coupling reactions.
Electronic and Structural Characteristics
Structural Features
The ethynyl group (-C≡CH) provides a linear, rigid extension from the benzene ring with a characteristic sp hybridization. This structural feature has been shown to enhance π-π stacking affinity in related compounds. Similar studies on triethynylbenzene dimers have demonstrated improved stacking ability compared to unsubstituted benzene rings . The orthogonal arrangement of the ethynyl group relative to the aromatic plane creates distinctive three-dimensional structural characteristics that can be exploited in supramolecular chemistry and materials design.
Synthesis Methods
Purification Techniques
Purification of 5-Ethynyl-1,2,3-trifluorobenzene likely involves:
| Technique | Application |
|---|---|
| Column Chromatography | Separation from reaction byproducts using silica gel and appropriate solvent systems |
| Recrystallization | For solid forms, using suitable solvent combinations to achieve high purity |
| Distillation | For liquid forms, potentially under reduced pressure to prevent decomposition |
| Sublimation | For high-purity applications requiring crystalline material |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 5-Ethynyl-1,2,3-trifluorobenzene would be highly informative:
¹H NMR: Expected to show:
-
A singlet for the terminal ethynyl proton (≈ 3.2-3.5 ppm)
-
Complex multiplets for the aromatic protons (≈ 7.0-7.5 ppm) with splitting patterns influenced by both H-H and H-F coupling
¹⁹F NMR: Particularly valuable for characterizing this compound:
-
Three distinct signals corresponding to the non-equivalent fluorine atoms
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Complex coupling patterns resulting from F-F and F-H interactions
-
Chemical shifts likely in the range of -110 to -140 ppm relative to CFCl₃
¹³C NMR: Would reveal:
-
Carbon signals with characteristic C-F coupling constants
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Distinct signals for the sp-hybridized carbons of the ethynyl group
-
Complex splitting patterns for the aromatic carbons due to C-F coupling
Infrared Spectroscopy
Key IR spectral features would include:
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| ≡C-H stretch | 3300-3330 | Strong, sharp |
| C≡C stretch | 2100-2200 | Weak |
| C-F stretching | 1000-1400 | Strong |
| Aromatic C=C | 1450-1600 | Medium |
The terminal alkyne C-H stretching frequency provides a distinctive diagnostic marker for confirming the presence of the ethynyl group.
Molecular Interactions
π-π Stacking Interactions
Research on related compounds suggests that the ethynyl substituent significantly enhances π-π stacking affinity. Theoretical studies examining triethynylbenzene dimers have demonstrated improved stacking ability compared to unsubstituted benzene and trifluorobenzene systems . This enhancement is attributed to:
-
The extended π-system provided by the ethynyl group
-
Alterations in the electronic distribution across the aromatic ring
-
Additional stabilizing interactions between the ethynyl groups and the aromatic systems
Electron Density Features
High-level theoretical studies (SCS-RI-MP2(full)/aug-cc-pVTZ) on related systems have examined the electron charge density features of complexes containing ethynyl-substituted aromatics . These studies reveal distinctive electron density distributions that influence intermolecular interactions and potentially enhance molecular recognition capabilities. The unique combination of electron-withdrawing fluorine atoms and the π-rich ethynyl group creates interesting electronic complementarity that could be exploited in supramolecular design.
Applications in Research
Synthetic Building Block
5-Ethynyl-1,2,3-trifluorobenzene serves as a valuable building block in organic synthesis due to its:
-
Terminal alkyne functionality for click chemistry and coupling reactions
-
Fluorinated aromatic core providing enhanced metabolic stability in medicinal chemistry applications
-
Unique electronic properties for materials science applications
The compound's structural features make it particularly suitable for:
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Synthesis of fluorinated drug candidates with enhanced metabolic stability |
| Materials Science | Development of liquid crystals, organic semiconductors, and functional polymers |
| Supramolecular Chemistry | Design of self-assembling systems leveraging π-π interactions |
| Organocatalysis | Creation of fluorinated catalysts with unique electronic properties |
Materials Science Applications
The combination of fluorine substituents and an ethynyl group makes this compound potentially valuable in materials science:
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Organic electronics - The fluorine atoms can enhance electron transport properties
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Liquid crystals - The rigid linear ethynyl group can promote mesophase formation
-
Polymer chemistry - The terminal alkyne provides a reactive handle for polymerization
Comparative Analysis
Comparison with Similar Compounds
A comparative analysis with structurally related compounds provides insight into the unique properties of 5-Ethynyl-1,2,3-trifluorobenzene:
Structural Isomers
Various positional isomers of ethynyl-trifluorobenzene would exhibit different properties:
| Isomer | Notable Characteristics |
|---|---|
| 4-Ethynyl-1,2,3-trifluorobenzene | Different symmetry, altered electronic distribution |
| 6-Ethynyl-1,2,3-trifluorobenzene | Equivalent to 4-ethynyl isomer due to symmetry |
| 2-Ethynyl-1,3,5-trifluorobenzene | Symmetrical fluorine distribution, different electronic properties |
Theoretical Studies
Computational Investigations
Theoretical studies on related compounds have employed high-level computational methods to examine stacking interactions and electronic properties. For example, the SCS-RI-MP2(full)/aug-cc-pVTZ method has been used to examine the stacking affinity of ethynyl-substituted aromatics . Similar approaches would be valuable for understanding the specific properties of 5-Ethynyl-1,2,3-trifluorobenzene, including:
-
Optimized molecular geometry
-
Electron density distribution
-
Electrostatic potential maps
-
Predicted spectroscopic properties
-
Intermolecular interaction energies
Structure-Property Relationships
Computational studies could reveal important structure-property relationships for this compound:
| Property | Structural Influence |
|---|---|
| π-π Stacking | Ethynyl group enhances stacking ability through extended π-system |
| Dipole Moment | Asymmetric distribution of fluorine atoms creates specific dipole orientation |
| Reactivity | Fluorine atoms influence the reactivity of the ethynyl group |
| Aromaticity | Fluorine substituents affect the electron density in the aromatic ring |
| Condition | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigeration) |
| Atmosphere | Under inert gas (nitrogen or argon) |
| Container | Tightly sealed, amber glass |
| Additional | Protected from light and moisture |
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